

An In-depth Technical Guide to 1,1-Cyclohexanedicetic Acid Monoamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Cyclohexanedicetic acid

Cat. No.: B7785736

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Cyclohexanedicetic acid monoamide, also known as gabapentin amide, is a key chemical intermediate in the synthesis of Gabapentin, an anticonvulsant medication.^{[1][2]} This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in pharmaceutical manufacturing. While noted for its neurological properties as a precursor to Gabapentin, this guide also clarifies the current lack of extensive research into its independent biological activity and mechanism of action.^{[1][2]} The primary focus remains on its synthetic utility and chemical characteristics, crucial for professionals in drug development and organic synthesis.

Chemical and Physical Properties

1,1-Cyclohexanedicetic acid monoamide is a white crystalline powder.^[1] It serves as a crucial building block in the production of various pharmaceutical compounds, most notably Gabapentin.^[3] The compound's structure, featuring both a carboxylic acid and an amide functional group attached to a cyclohexane ring, dictates its chemical reactivity and physical properties.^[3]

Table 1: Physicochemical Properties of 1,1-Cyclohexanedicetic Acid Monoamide

Property	Value	Source
CAS Number	99189-60-3	[1]
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[2]
Molecular Weight	199.25 g/mol	[2]
Appearance	White powder	[1]
Melting Point	141-146 °C	[1] [2]
Solubility	Sparingly soluble in water	
SMILES String	NC(=O)CC1(CCCCC1)CC(O)=O	[2]
InChI Key	QJGSJXLCJRTRY-UHFFFAOYSA-N	[2]

Synthesis of 1,1-Cyclohexanediamic Acid Monoamide

The synthesis of 1,1-Cyclohexanediamic acid monoamide is a critical step in the manufacturing process of Gabapentin.[\[4\]](#)[\[5\]](#) Several methods have been patented and published, primarily involving the amination of a precursor molecule.

Synthesis from 1,1-Cyclohexanediamic Anhydride

A common and efficient method involves the amination of 1,1-cyclohexanediamic anhydride.[\[6\]](#) This process is followed by a neutralization step to precipitate the crude product, which is then purified by crystallization.[\[6\]](#)

Experimental Protocol:

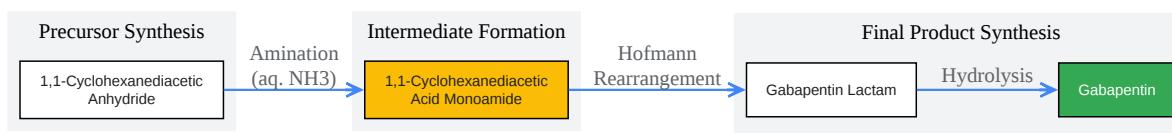
- Amination: 1,1-Cyclohexanediamic anhydride is reacted with aqueous ammonia. The reaction temperature is maintained below 20°C. The concentration of aqueous ammonia is typically between 25-35 wt%, with a molar ratio of ammonia to the anhydride ranging from 5 to 10.[\[6\]](#)

- Neutralization: The reaction mixture is neutralized with an aqueous solution of sulfuric acid (30-70 wt%) until a slightly acidic pH is achieved. This causes the precipitation of crude 1,1-Cyclohexanediamic acid monoamide.[6]
- Purification: The crude product is filtered and then purified by crystallization from a solvent, such as aqueous acetonitrile (containing 5-25 wt% water), to yield the final product with a purity higher than 99.5%.[6]

Synthesis from 3,3-Pentamethylene Glutarimide (Lactimide)

Another synthetic route starts from 3,3-Pentamethylene glutarimide.

Experimental Protocol:


- Hydrolysis: 181g of the lactimide is added to a lye solution prepared from 500g of water and 60g of sodium hydroxide.[7]
- The temperature is gradually raised to 50°C and maintained with stirring for 6 hours.[7]
- Acidification: The reaction mixture is cooled to 10°C, and 150g of 36% concentrated hydrochloric acid is slowly added to adjust the pH to 1-2.[7]
- The mixture is stirred for 2 hours and then cooled to 5°C to precipitate the solid product.[7]
- Isolation and Purification: The precipitate is filtered and washed with cold water to obtain the crude 1,1-Cyclohexanediamic acid monoamide.[7]
- The crude product is recrystallized using ethyl acetate and water to yield a pure product with a reported yield of 93% and purity of 99.5%. [7]

Role in Gabapentin Synthesis

1,1-Cyclohexanediamic acid monoamide is a direct precursor to Gabapentin.[1] The synthesis proceeds via a Hofmann rearrangement of the monoamide.[4]

Experimental Protocol: Hofmann Rearrangement to Gabapentin

- A solution of the sodium salt of 1,1-cyclohexanediacetic acid monoamide is prepared by adding the monoamide to an excess of 12% sodium hydroxide solution.[8]
- This solution is then added dropwise to a suspension of a chlorinating agent, such as trichloroisocyanuric acid (TCCA), in water at a temperature of 0-5°C over a period of 1 hour. [8]
- The reaction mixture is stirred for an additional 2 hours at 0-5°C, followed by stirring at 15-20°C for 2 hours.[8]
- The temperature is then raised to 50°C, and the resulting gabapentin lactam is extracted with toluene.[8]
- The lactam is then hydrolyzed to yield Gabapentin.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of Gabapentin from 1,1-Cyclohexanediacetic Anhydride.

Biological Activity and Signaling Pathways

There is limited publicly available information on the specific biological activity or the direct interaction of 1,1-Cyclohexanediacetic acid monoamide with biological targets. Its primary known biological relevance is as an impurity and a precursor in the synthesis of Gabapentin.[1] Gabapentin itself is a ligand of the $\alpha_2\delta$ subunit of voltage-dependent calcium channels and does not function as a direct GABA agonist.[4] Any "neurological properties" attributed to the monoamide are likely due to its role in the synthesis of the active pharmaceutical ingredient, Gabapentin.[1][2]

Due to the absence of data on its direct biological interactions, no signaling pathway diagrams for 1,1-Cyclohexanediamic acid monoamide can be provided.

Analytical Methods and Quality Control

As an important intermediate and a potential impurity in Gabapentin, the purity of 1,1-Cyclohexanediamic acid monoamide is critical.^[9] High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the compound and the final Gabapentin product.^[8] Spectroscopic methods such as ¹H NMR and ¹³C NMR are used for structural confirmation.^[7]

Conclusion

1,1-Cyclohexanediamic acid monoamide is a well-characterized chemical intermediate with a crucial role in the pharmaceutical industry, specifically in the synthesis of Gabapentin. Its chemical and physical properties are well-documented, and multiple efficient synthetic routes have been established. While it is an essential precursor to a neurologically active drug, there is a notable gap in the scientific literature regarding its own biological activity, pharmacology, and toxicology. Future research could explore the potential for this molecule to have independent biological effects, though its current and primary value lies in its utility in organic synthesis for the production of Gabapentin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Cyclohexanediamic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. 1,1-Cyclohexanediamic acid monoamide 97 99189-60-3 [sigmaaldrich.com]
- 3. camachem.com [camachem.com]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2003002517A1 - Process for the preparation of 1,1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 7. 1,1-Cyclohexanediamic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 8. datapdf.com [datapdf.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,1-Cyclohexanediamic Acid Monoamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7785736#1-1-cyclohexanediamic-acid-monoamide-overview-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com